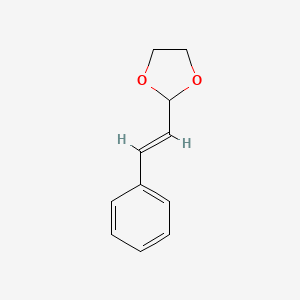
Cinnamaldehyde ethylene glycol acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethenyl)-1, 3-dioxolane, also known as 2-styryl-1, 3-dioxolane or cinnamaldehyde ethylene acetal, belongs to the class of organic compounds known as styrenes. These are organic compounds containing an ethenylbenzene moiety. 2-(Phenylethenyl)-1, 3-dioxolane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(phenylethenyl)-1, 3-dioxolane is primarily located in the cytoplasm. 2-(Phenylethenyl)-1, 3-dioxolane has an allspice, cinnamon, and soft taste.
科学的研究の応用
Biomedical Applications
2.1 Drug Delivery Systems
CEGA has been incorporated into drug delivery systems due to its ability to form stable polymers when conjugated with polyethylene glycol (PEG). Research indicates that PEG derivatives containing cinnamaldehyde acetal units can enhance drug solubility and release profiles. For example, a study demonstrated that a hydrogel synthesized from HO-PEG(ca)-OH (a PEG derivative with a single cinnamaldehyde acetal unit) exhibited controlled degradation in acidic environments, making it suitable for localized drug delivery in cancer therapy .
2.2 Antimicrobial Properties
Cinnamaldehyde itself is known for its antimicrobial properties, and its incorporation into CEGA retains these characteristics. Studies have shown that CEGA-loaded nanoparticles exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a potential candidate for antimicrobial coatings .
2.3 Tissue Engineering
In tissue engineering, CEGA-based hydrogels have been explored for their biocompatibility and ability to support cell growth. The incorporation of CEGA into gelatin-based hydrogels has shown promise as a bone substitute, providing anti-inflammatory effects while promoting cellular proliferation .
Material Science Applications
3.1 Polymer Development
CEGA can be utilized to create novel polymers with enhanced properties. For instance, polymers containing cinnamaldehyde acetal linkages have been developed for applications in biocompatible materials and drug delivery systems. These polymers can be synthesized using methods such as anionic ring-opening polymerization, resulting in materials that are both functional and biodegradable .
3.2 Coatings and Adhesives
The unique properties of CEGA allow it to be used in coatings and adhesives that require improved adhesion and flexibility. Its ability to form stable films makes it suitable for applications in packaging materials where flavor retention is critical .
Case Studies
化学反応の分析
Catalyst Efficiency
-
Acid Type : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (CF₃COOH) achieve >90% conversion at 0.1 mol% loading . Weak acids like acetic acid yield <25% conversion .
-
Loading Impact : Optimal HCl loading is 0.03–30 mol%, with excess (>600 mol%) reducing conversion due to alcohol protonation and competing hydrolysis .
Reaction Conditions
Degradation and Stability
Cinnamaldehyde ethylene glycol acetal undergoes acid-catalyzed hydrolysis, regenerating trans-cinnamaldehyde and ethylene glycol :
Kinetic Profile
-
pH Sensitivity : Complete degradation occurs at pH 5.0 within 8 hours .
-
Temperature Dependence :
Temperature (°C) Degradation Half-Life (hr) 25 12.5 37 6.2
1H NMR studies confirm the disappearance of acetal protons (δ 4.96 ppm) and emergence of aldehyde signals (δ 9.81 ppm) .
Functionalization in Polymer Chemistry
This acetal serves as a degradable crosslinker in polyethylene glycol (PEG)-based hydrogels :
Key Reactions
-
Thiol-Ene Click Chemistry : Reacts with 4-arm PEG-SH under alkaline conditions to form hydrogels .
-
Ring-Opening Polymerization : Initiates ε-caprolactone polymerization to synthesize amphiphilic triblock copolymers (HO-PCL-b-PEG(ca)-b-PCL-OH) .
Degradability
Environmental and Metabolic Fate
特性
CAS番号 |
5660-60-6 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
2-[(E)-2-phenylethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H12O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2/b7-6+ |
InChIキー |
JQLASNFFJHGQTK-VOTSOKGWSA-N |
SMILES |
C1COC(O1)C=CC2=CC=CC=C2 |
異性体SMILES |
C1COC(O1)/C=C/C2=CC=CC=C2 |
正規SMILES |
C1COC(O1)C=CC2=CC=CC=C2 |
密度 |
1.095-1.103 |
Key on ui other cas no. |
5660-60-6 |
物理的記述 |
Nearly colourless oily liquid, soft, spicy, warm, sweet odou |
溶解性 |
insoluble in water; soluble in oils miscible (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















